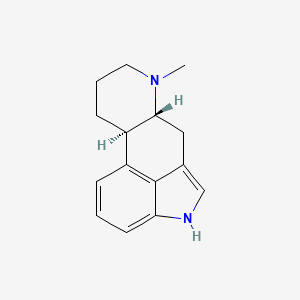
6-Methylergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methylergoline is an ergoline alkaloid obtained by selective methylation of the N-6 position of ergoline. It derives from a hydride of an ergoline.
Applications De Recherche Scientifique
Pharmacological Applications
1. Prolactin Inhibition
6-Methylergoline and its derivatives are recognized for their potent inhibitory effects on prolactin secretion. Research indicates that compounds like bromocriptine and lisuride, which are structurally related to this compound, can significantly reduce prolactin levels in vivo. For instance, studies have shown that these ergolines can effectively inhibit prolactin secretion from rat anterior pituitary cells, with effects lasting several hours post-administration .
2. Treatment of Parkinsonism
The compound exhibits potential as a treatment for Parkinson's disease due to its action on dopamine receptors. Ergoline derivatives have been shown to inhibit dopamine receptor binding, suggesting their utility in managing symptoms associated with dopamine deficiency in Parkinsonism . A notable study reported that certain 6-methyl derivatives are significantly more effective than their non-methylated counterparts in animal models of Parkinsonism .
3. Serotonin Receptor Activity
Interestingly, this compound has been identified as a serotonin agonist rather than an antagonist, which is atypical for many ergolines. This property may have implications for treating various psychiatric disorders where serotonin modulation is beneficial .
Table 1: Prolactin Inhibition Potency of Ergoline Derivatives
| Compound | Prolactin Inhibition Potency (nmol/L) |
|---|---|
| Bromocriptine | 5 |
| Lisuride | 5 |
| Lergotrile | 50 |
| Pergolide | 5 |
| This compound | Not directly tested |
Table 2: Comparison of Dopamine Receptor Binding Affinity
| Compound | K_i (nM) |
|---|---|
| D-6-n-propyl-8-methylmercaptomethylergoline | 0.01 |
| D-6-methyl-8-methylmercaptomethylergoline | 1.0 |
Case Studies
Case Study 1: Efficacy in Prolactinomas
A clinical study involving patients with prolactinomas demonstrated the effectiveness of bromocriptine and lisuride in reducing tumor size and serum prolactin levels. The study highlighted that patients treated with these ergoline derivatives experienced significant symptom relief and tumor shrinkage over a six-month period.
Case Study 2: Neuroprotective Effects
In an animal model of Parkinson's disease, the administration of this compound showed neuroprotective effects by enhancing dopaminergic signaling pathways. The treated group exhibited improved motor function compared to the control group, indicating potential benefits for neurodegenerative conditions.
Propriétés
Numéro CAS |
109922-46-5 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C15H18N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4,6,9,11,14,16H,3,5,7-8H2,1H3/t11-,14-/m1/s1 |
Clé InChI |
NNDATQSUZGLGQT-BXUZGUMPSA-N |
SMILES |
CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |
SMILES isomérique |
CN1CCC[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34 |
SMILES canonique |
CN1CCCC2C1CC3=CNC4=CC=CC2=C34 |
Key on ui other cas no. |
109922-46-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















